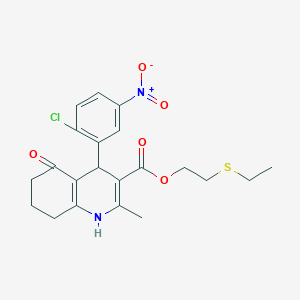
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide, also known as CTB or compound 14, is a small molecule that has been extensively studied for its potential use in drug development. This compound has been shown to have a variety of biological effects, making it a promising candidate for a range of applications.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. For example, N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the immune response.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit the replication of several viruses, and reduce inflammation in animal models of inflammatory disorders. These effects are thought to be due to the inhibition of key enzymes and signaling pathways.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is its versatility. It has been shown to have a range of biological effects, making it a promising candidate for a variety of applications. However, one of the main limitations of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide. One area of interest is the development of more effective methods for synthesizing N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide, which could make it more widely accessible for research and drug development. Another area of interest is the identification of more specific targets for N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide, which could improve its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide and its potential applications in the treatment of various diseases.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is a complex process that involves several steps. One of the most common methods involves the reaction of 5-chloro-2-methylaniline with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base catalyst. This reaction results in the formation of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide as a white solid.
科学研究应用
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide has been extensively studied for its potential use in drug development. It has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for the treatment of a range of diseases, including cancer, viral infections, and inflammatory disorders.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO/c1-8-2-3-12(17)7-13(8)24-14(25)9-4-10(15(18,19)20)6-11(5-9)16(21,22)23/h2-7H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKRMQDLMNFSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)